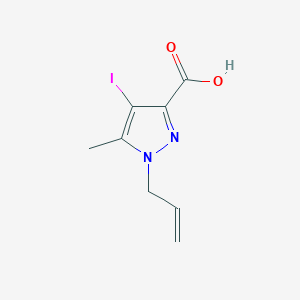

1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C8H9IN2O2 |

|---|---|

Molekulargewicht |

292.07 g/mol |

IUPAC-Name |

4-iodo-5-methyl-1-prop-2-enylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C8H9IN2O2/c1-3-4-11-5(2)6(9)7(10-11)8(12)13/h3H,1,4H2,2H3,(H,12,13) |

InChI-Schlüssel |

LPSNLBXNVXYLIN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NN1CC=C)C(=O)O)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid is essential for developing effective synthetic and purification strategies.

| Property | Value |

|---|---|

| Molecular Formula | C8H9IN2O2 |

| Molecular Weight | 292.07 g/mol |

| Physical State | Solid |

| CAS Number | 1373247-63-2 |

| SMILES Code | O=C(C1=C(I)C(C)=NN1CC=C)O |

| Related Compounds | Ethyl 1-allyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate (CAS: 1373247-59-6) |

| Typical Purity | ≥97% |

The compound contains several reactive functional groups, each contributing to its chemical behavior:

- The iodine atom at position 4 can undergo nucleophilic substitution reactions, making it a useful intermediate in organic synthesis.

- The carboxylic acid group enables standard carboxylic acid chemistry, including esterification and amide formation.

- The allyl group provides opportunities for olefin-based transformations.

- The pyrazole ring itself can participate in various reactions characteristic of aromatic heterocycles.

General Synthetic Approaches to Pyrazole Derivatives

Before examining specific preparation methods for 1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid, it is important to understand the general synthetic approaches to pyrazole derivatives, as these form the foundation for more specialized synthesis routes.

Cyclocondensation Reactions

The most common approach to synthesizing pyrazoles involves the cyclocondensation of hydrazines or hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents. This reaction typically results in a two-step process:

- Initial nucleophilic attack by the hydrazine on the carbonyl group

- Cyclization and dehydration to form the pyrazole ring

Regioselective Synthesis Methods

Research indicates that the regioselectivity of pyrazole synthesis can be controlled by careful selection of reaction conditions and starting materials. According to research by Umesha et al., when using arylhydrazine hydrochlorides, synthesis of the 1,3-regioisomer is achieved, while the corresponding free hydrazine leads exclusively to the 1,5-regioisomer.

The following table summarizes key conditions for regioselective pyrazole synthesis:

| Hydrazine Type | Solvent | Temperature | Time | Regioisomer | Yield Range |

|---|---|---|---|---|---|

| Arylhydrazine HCl | Alcohol | 90°C | 16 h | 1,3-isomer | 37-97% |

| Free hydrazine | CHCl3/MeOH | Reflux | 2-3 h | 1,5-isomer | 52-83% |

Ring Formation via β-hydrazone Amides

Another important approach involves the formation of pyrazole rings from β-hydrazone amide compounds. According to patent literature, this can be achieved using various reagents:

- Phosphorus oxychloride (traditional method)

- Thiophosphoric anhydride (improved method with higher yields)

- Lawesson's reagent (alternative method)

The use of thiophosphoric anhydride has been shown to provide significantly higher yields compared to phosphorus oxychloride, particularly for the synthesis of piperazinyl pyrazole compounds.

Specific Preparation Methods for 1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid

Method A: Ester Hydrolysis Approach

One efficient method for synthesizing 1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid involves the hydrolysis of its ester precursor, ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate, which is more readily synthesized and commercially available.

Synthesis of Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate

The ester precursor can be prepared through the following sequence:

N-Allylation of Pyrazole Core :

- React 4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester with allyl bromide

- Base: Potassium carbonate or sodium hydride

- Solvent: Dimethylformamide or acetone

- Temperature: 50-80°C

- Time: 4-8 hours

- Yield: 70-85%

Hydrolysis to Carboxylic Acid :

- Reagents: Sodium hydroxide or lithium hydroxide (2-3 equivalents)

- Solvent: Methanol/water or tetrahydrofuran/water (3:1)

- Temperature: Room temperature to 50°C

- Time: 2-4 hours

- Work-up: Acidification to pH 2-3 with hydrochloric acid

- Yield: 85-95%

Method B: Thiophosphoric Anhydride Approach

Based on patent literature, a more direct approach involves the use of thiophosphoric anhydride to form the pyrazole ring.

Reaction Scheme

Formation of β-hydrazone amide :

- React 1-allyl-1-methylhydrazine with a suitable β-ketoester

- Solvent: Toluene or tetrahydrofuran

- Temperature: 60-80°C

- Time: 4-6 hours

Pyrazole Ring Formation :

- React the β-hydrazone amide with thiophosphoric anhydride (0.25-0.35 mol per mol of substrate)

- Base: Sodium carbonate or potassium carbonate (0.8-2 mol per mol of substrate)

- Solvent: Tetrahydrofuran (preferred) or dioxane

- Temperature: 0-110°C (typically 60-80°C)

- Time: 2-24 hours

- Yield: 75-80% after purification

Iodination at Position 4 :

- Reagent: N-Iodosuccinimide (1.1-1.2 equivalents)

- Solvent: Acetonitrile or dimethylformamide

- Temperature: 0-25°C

- Time: 2-6 hours

- Yield: 70-85%

Regioselective Control in Synthesis

One of the key challenges in synthesizing 1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid is controlling the regioselectivity to ensure the correct positioning of the methyl and carboxylic acid groups at positions 5 and 3, respectively.

Factors Affecting Regioselectivity

| Factor | Effect on Regioselectivity | Optimal Conditions |

|---|---|---|

| Hydrazine Form | Free hydrazine → 1,5-isomer; Hydrazine HCl → 1,3-isomer | Select based on desired regioisomer |

| Solvent | Influences nucleophilicity and reaction pathway | CHCl3 for 1,5-isomer; Alcohols for 1,3-isomer |

| Temperature | Higher temperature can affect regioselectivity | Reflux conditions for clear regiocontrol |

| Reaction Time | Longer times may lead to isomerization | 2-3 hours optimal for 1,5-isomer |

| Substituent Pattern | Electronic effects influence reaction pathway | Pre-functionalization of reactants |

Research published in ACS Omega indicates that when using 2.0 equivalents of phenylhydrazine in a two-step process (CHCl3 reflux followed by MeOH reflux), exclusive formation of the 1,5-isomer is observed with yields of approximately 70%.

Purification and Characterization

Purification Techniques

Several purification techniques are applicable for isolating pure 1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid:

Recrystallization :

Column Chromatography :

- Stationary phase: Silica gel

- Mobile phase: Hexanes and ethyl acetate at different proportions

- Detection: UV or TLC

- Yield: Variable based on crude purity

Acid-Base Extraction :

- Leverage the carboxylic acid functionality

- Extract with aqueous base (sodium bicarbonate)

- Re-acidify to pH 2-3

- Extract with organic solvent (ethyl acetate)

- Typical recovery: >90%

Characterization Data

While specific characterization data for 1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid is limited in the available literature, the following spectroscopic features would be expected:

1H NMR (600 MHz, CDCl3) :

- Allyl group: multiplet for -CH2-CH=CH2 (5.8-6.1 ppm) and terminal =CH2 (5.2-5.4 ppm)

- Methyl group: singlet (2.3-2.5 ppm)

- Carboxylic acid proton: broad singlet (10-13 ppm)

13C NMR (151 MHz, CDCl3) :

- Carbonyl carbon: ~163-165 ppm

- Pyrazole ring carbons: multiple signals between 110-150 ppm

- Carbon bearing iodine: distinctive upfield shift

- Methyl carbon: ~10-15 ppm

- Allyl carbons: various signals between 50-135 ppm

Mass Spectrometry :

- Molecular ion peak at m/z 292 [M]+

- Fragmentation pattern showing loss of allyl group and carboxylic acid moiety

Applications and Reactivity

The utility of 1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid extends across various domains of chemistry and materials science.

Synthetic Applications

The compound serves as a versatile building block due to its multiple reactive functional groups:

Iodine Substitution Reactions :

- Nucleophilic substitution with various nucleophiles

- Cross-coupling reactions (Suzuki, Sonogashira, Heck)

- Metal-halogen exchange reactions

Carboxylic Acid Transformations :

- Esterification to form various esters

- Amide formation with amines

- Reduction to alcohols

- Decarboxylation to simplify structure

Allyl Group Modifications :

- Olefin metathesis

- Hydroboration

- Epoxidation

- Hydrogenation

Biological and Pharmaceutical Applications

The pyrazole scaffold has demonstrated significant biological activities, and derivatives similar to 1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid may exhibit:

Antimicrobial Activity :

- Potential applications as antibacterial or antifungal agents

Anti-inflammatory Properties :

Enzyme Inhibition :

- Potential for targeting specific enzymes in disease pathways

Agricultural Applications :

Comparison of Preparation Methods

The following table provides a comprehensive comparison of the different preparation methods discussed:

| Method | Starting Materials | Reaction Conditions | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|---|

| Ester Hydrolysis (Method A) | Ethyl 1-allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate | NaOH/MeOH, RT to 50°C, 2-4h | Simple procedure, High yield, Mild conditions | Requires pre-synthesized ester | 85-95% |

| Thiophosphoric Anhydride (Method B) | β-hydrazone amide intermediates | P2S5, Na2CO3, THF, 60-80°C, 2-24h | Direct pyrazole formation, Good regiocontrol | Multiple steps, Specialized reagents | 75-80% |

| Silylation-Based (Method C) | Various precursors | Me3SiCl, Et3N, toluene, RT, 8h | Versatile approach, Few byproducts | Complex procedure, Variable yields | 60-80% |

| Regiocontrolled Synthesis | Trichloromethyl enones, Allylhydrazine | Solvent-dependent, 2-step process | Excellent regiocontrol, Literature precedent | Optimization needed for scale-up | 70-97% |

Analyse Chemischer Reaktionen

Types of Reactions

1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition: The double bond in the allyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed.

Addition: Electrophiles such as bromine (Br2) or hydrogen chloride (HCl) can be used for addition reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution with an amine could produce an amino derivative.

Wissenschaftliche Forschungsanwendungen

1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be used in the study of enzyme inhibition and as a probe for biological assays.

Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

- Iodo vs. Chloro : The iodine atom in the target compound increases molecular weight and polarizability compared to chloro analogs (e.g., 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid). Iodo derivatives are advantageous in crystallography due to enhanced X-ray scattering .

- Carboxylic Acid Position : The carboxylic acid at position 3 (vs. position 5 in other derivatives) alters hydrogen-bonding patterns, affecting solubility and crystal packing .

Biologische Aktivität

1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1373247-63-2) is a compound belonging to the pyrazole family, which has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHINO

- Molecular Weight : 292.07 g/mol

- Structural Features : The compound features an allyl group and an iodine atom, which may influence its reactivity and biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effective inhibition against various bacterial strains such as E. coli and Staphylococcus aureus .

| Compound | Activity Against | Reference |

|---|---|---|

| 1-Allyl-4-iodo-5-methyl-1H-pyrazole | E. coli, S. aureus | |

| Methyl 4-Iodo-1-methyl-1H-pyrazole | Pseudomonas aeruginosa |

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In a comparative study, compounds similar to 1-Allyl-4-iodo-5-methyl-1H-pyrazole showed up to 85% inhibition of tumor necrosis factor (TNF)-α at concentrations of 10 µM, indicating promising anti-inflammatory activity .

Synthesis and Testing of Derivatives

A notable study synthesized a series of pyrazole derivatives, including the target compound, and assessed their biological activities. The results indicated that the presence of iodine and allyl groups significantly enhanced the compounds' antimicrobial and anti-inflammatory effects .

Structure–Activity Relationship (SAR)

The SAR analysis of pyrazole compounds revealed that modifications at the 4-position (like iodine substitution) could lead to enhanced biological activities. For example, compounds with bulky groups at this position were generally more effective against microbial strains compared to their unsubstituted counterparts .

Q & A

Basic Synthesis: What are the key steps and intermediates in synthesizing 1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid?

Answer:

The synthesis of pyrazole-carboxylic acid derivatives typically involves:

Core Pyrazole Formation : Condensation of hydrazines with β-keto esters or diketones to form the pyrazole ring. For example, nucleophilic substitution with allyl groups may occur at the N1 position .

Iodination : Electrophilic iodination at the C4 position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions to avoid over-halogenation .

Carboxylic Acid Functionalization : Hydrolysis of ester groups (e.g., ethyl esters) using aqueous NaOH or LiOH to yield the carboxylic acid moiety .

Critical Note : Reaction purity must be monitored via TLC or HPLC, as allyl groups may undergo unintended elimination under basic conditions .

Advanced Synthesis: How can regioselectivity challenges during iodination at the C4 position be addressed?

Answer:

Regioselectivity in iodination is influenced by:

- Substituent Effects : Electron-donating groups (e.g., methyl at C5) direct iodination to the para position (C4) via resonance stabilization.

- Catalytic Systems : Pd(PPh₃)₄ in degassed DMF/water mixtures minimizes side reactions and enhances selectivity .

- Temperature Control : Reactions conducted at 0–5°C reduce kinetic competition for multiple iodination sites .

Validation : Use ¹H NMR to confirm substitution patterns (e.g., singlet for C5-methyl, doublet for allyl protons) and LC-MS for molecular weight verification .

Characterization: What spectroscopic and crystallographic methods are optimal for confirming the structure of this compound?

Answer:

- ¹H/¹³C NMR : Key signals include:

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) .

- X-ray Crystallography : Resolves iodine positioning and confirms spatial arrangement of the allyl group (e.g., torsion angles <5° for planar pyrazole rings) .

Data Contradiction: How to resolve discrepancies in reported yields for allyl-substituted pyrazole derivatives?

Answer:

Yield variations often arise from:

- Purification Methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) .

- Reagent Purity : Trace moisture in DMF can hydrolyze intermediates; use molecular sieves for anhydrous conditions .

- Side Reactions : Allyl groups may isomerize or undergo radical coupling; adding radical inhibitors (e.g., BHT) improves stability .

Recommendation : Report yields with detailed experimental protocols (solvent grades, drying steps) to enable reproducibility .

Computational Design: How can computational methods predict reactivity for further functionalization of this compound?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., Fukui indices for C4 iodination) .

- Reaction Pathway Screening : Use quantum-chemical software (e.g., Gaussian, ORCA) to model transition states for cross-coupling reactions (e.g., Suzuki-Miyaura at C4-iodo position) .

- Machine Learning : Train models on existing pyrazole reaction databases to predict optimal conditions (e.g., solvent, catalyst) for new transformations .

Biological Relevance: What in silico strategies prioritize this compound for pharmacological studies?

Answer:

- Docking Studies : Target enzymes (e.g., cyclooxygenase-2) using PyRx or AutoDock Vina to assess binding affinity of the carboxylic acid and iodine moieties .

- ADMET Prediction : Tools like SwissADME evaluate solubility (LogP ~2.5) and metabolic stability (CYP450 interactions) .

- SAR Analysis : Compare with analogs (e.g., 4-nitro or 4-chloro substitutions) to optimize bioactivity while minimizing toxicity .

Stability and Storage: What precautions ensure long-term stability of this compound?

Answer:

- Storage : Refrigerate (<4°C) in amber vials under inert gas (N₂/Ar) to prevent iodine loss via photolytic or oxidative degradation .

- Handling : Avoid prolonged exposure to moisture; use desiccants (silica gel) in storage containers .

- Decomposition Signs : Yellow discoloration (indicative of iodine release) or precipitate formation; monitor via UV-Vis (λ ~290 nm for pyrazole absorbance) .

Advanced Applications: How can this compound serve as a precursor for metal-organic frameworks (MOFs)?

Answer:

- Coordination Sites : Carboxylic acid and pyrazole nitrogen atoms can chelate metals (e.g., Cu²⁺, Zn²⁺) to form 2D/3D networks .

- Linker Design : Functionalize the allyl group via thiol-ene "click" chemistry to introduce additional binding sites .

- Characterization : Use PXRD and BET analysis to confirm MOF porosity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.